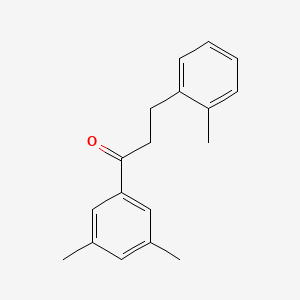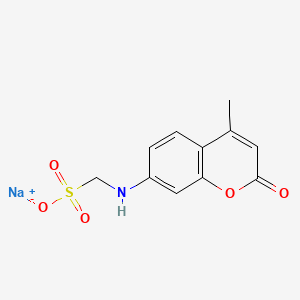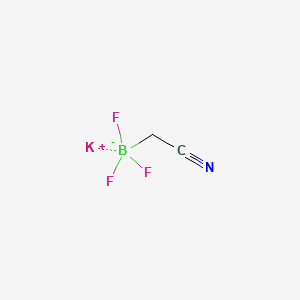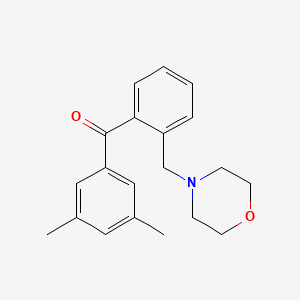
3',5'-Dimethyl-3-(2-methylphenyl)propiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3’,5’-Dimethyl-3-(2-methylphenyl)propiophenone” is a chemical compound with the molecular formula C18H20O . It has an average mass of 252.351 Da and a monoisotopic mass of 252.151413 Da .
Molecular Structure Analysis
The molecular structure of “3’,5’-Dimethyl-3-(2-methylphenyl)propiophenone” consists of 18 carbon atoms, 20 hydrogen atoms, and 1 oxygen atom . For more detailed structural information, you may refer to resources like ChemSpider .Aplicaciones Científicas De Investigación
Photochemical Synthesis Applications :
- Kiesewetter and Margaretha (1987) demonstrated that derivatives of thiophenones, similar in structure to 3',5'-Dimethyl-3-(2-methylphenyl)propiophenone, can undergo photochemical reactions leading to the formation of complex organic compounds like octahydrobenzo-[b]thiophenes and hexahydrobenzo[b]thiophenes (Kiesewetter & Margaretha, 1987).
Biodegradation and Environmental Applications :
- Research by Bhushan et al. (2000) highlighted the biodegradation of methylated aromatic compounds related to this compound. They studied the degradation of such compounds by Ralstonia sp. SJ98, emphasizing the importance of microbial processes in environmental decontamination (Bhushan et al., 2000).
Photochemical Reaction Studies :
- Encinas and Scaiano (1979) investigated the photochemical reactions of beta-dimethylamino propiophenones, closely related to the compound of interest. Their study provided insights into the electronic properties and reaction mechanisms of these compounds under light exposure (Encinas & Scaiano, 1979).
Polymer Science Applications :
- Matsumoto et al. (2005) developed photosensitive and thermosetting polymers using compounds structurally similar to this compound. This research is significant for the field of polymer science, especially in developing advanced materials (Matsumoto et al., 2005).
Chemical Synthesis and Reactivity Studies :
- The work of Yoshioka, Suzuki, and Oka (1984) focused on the photochemical reaction of phenyl-substituted 1,3-diketones, which are structurally related to this compound. Their findings contribute to understanding the chemical reactivity and potential applications of these compounds in synthetic chemistry (Yoshioka, Suzuki, & Oka, 1984).
Safety and Hazards
Propiedades
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(2-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O/c1-13-10-14(2)12-17(11-13)18(19)9-8-16-7-5-4-6-15(16)3/h4-7,10-12H,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHJRQPSNGVJIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)C2=CC(=CC(=C2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644027 |
Source


|
| Record name | 1-(3,5-Dimethylphenyl)-3-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898789-60-1 |
Source


|
| Record name | 1-Propanone, 1-(3,5-dimethylphenyl)-3-(2-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-Dimethylphenyl)-3-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Ethyl 8-oxo-8-[2-(piperidinomethyl)phenyl]octanoate](/img/structure/B1360449.png)

